N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide
Description
N-[(1,2-Dimethylindol-5-yl)methyl]-2-phenoxyacetamide is a synthetic acetamide derivative featuring a phenoxyacetamide backbone substituted with a 1,2-dimethylindole moiety.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-10-16-11-15(8-9-18(16)21(14)2)12-20-19(22)13-23-17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFLGYCXKAHFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329006 | |
| Record name | N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815474 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852137-61-2 | |
| Record name | N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of Phenol with Chloroacetic Acid
The phenoxy moiety is typically introduced via a Williamson ether synthesis:
- Deprotonation of phenol with sodium hydroxide yields a phenoxide ion.
- Reaction with chloroacetic acid under reflux conditions forms 2-phenoxyacetic acid (Scheme 1).
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Aqueous NaOH/EtOH |
| Temperature | 80–100°C |
| Time | 4–6 hours |
| Yield | 68–75% |
Mechanistic Insight : The phenoxide ion attacks the α-carbon of chloroacetic acid, displacing chloride via an SN2 pathway.
Activation as Acid Chloride
2-Phenoxyacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
$$ \text{2-Phenoxyacetic acid} + \text{SOCl}2 \rightarrow \text{2-Phenoxyacetyl chloride} + \text{SO}2 + \text{HCl} $$
Critical Parameters
- Anhydrous conditions to prevent hydrolysis.
- Stoichiometric excess of SOCl₂ (1.2–1.5 eq).
- Reaction completion confirmed by cessation of gas evolution.
Synthesis of 1,2-Dimethylindol-5-yl-methylamine
Friedel-Crafts Alkylation of Indole
1,2-Dimethylindole is synthesized via:
- Indole methylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃).
- Regioselective functionalization at the 5-position through electrophilic substitution.
Optimization Challenges
Reductive Amination of 5-Formyl-1,2-dimethylindole
- Vilsmeier-Haack formylation introduces the aldehyde group at C5.
- Reduction with NaBH₄/Cyanoborohydride yields the primary amine:
$$ \text{5-Formylindole} + \text{NH}4\text{OAc} + \text{NaBH}3\text{CN} \rightarrow \text{5-Aminomethylindole} $$
Spectroscopic Validation
Amide Bond Formation
Schotten-Baumann Reaction
The acid chloride reacts with 1,2-dimethylindol-5-yl-methylamine in a biphasic system:
- Phase 1 : 2-Phenoxyacetyl chloride in dichloromethane.
- Phase 2 : Amine in aqueous NaOH.
Procedure
- Add acid chloride to amine solution at 0°C.
- Stir vigorously for 1–2 hours.
- Isolate product via extraction (EtOAc/water) and column chromatography.
Yield Optimization
| Base | Solvent | Yield (%) | |
|---|---|---|---|
| NaOH (10%) | DCM/H₂O | 62 | |
| NaHCO₃ | THF/H₂O | 58 | |
| Et₃N | Anhydrous DCM | 71 |
Carbodiimide-Mediated Coupling
Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Activate 2-phenoxyacetic acid with EDC/HOBt in DMF.
- Add amine and stir at room temperature for 12 hours.
Advantages
- Mild conditions suitable for acid-sensitive substrates.
- Reduced racemization risk compared to classical methods.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
- δ 2.26 (s, 3H, N–CH₃), 2.51 (s, 3H, C2–CH₃), 4.85 (s, 2H, –CH₂N), 6.86–8.25 (m, ArH), 10.19 (s, 1H, NH).
FT-IR (KBr)
Mass Spectrometry
Purity Assessment
HPLC Conditions
Scale-Up Considerations and Industrial Relevance
Batch vs. Continuous Flow
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 84% |
| E-Factor | 18.7 |
| Process Mass Intensity | 23.4 |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The phenoxyacetamide group undergoes hydrolysis under acidic or basic conditions to yield phenoxyacetic acid and the corresponding amine.
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | Phenoxyacetic acid + (1,2-dimethylindol-5-yl)methylamine | Nucleophilic acyl substitution |
| Basic (NaOH, H₂O, reflux) | Sodium phenoxyacetate + (1,2-dimethylindol-5-yl)methylamine | Base-catalyzed hydrolysis |
This reaction is consistent with general amide hydrolysis trends .
Reduction of the Amide Group
The amide bond can be reduced to an amine using strong reducing agents.
| Reagent | Conditions | Products |
|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyethylamine |
Reduction of acetamides to ethylamines is well-documented in heterocyclic systems .
Electrophilic Substitution on the Indole Ring
The indole ring may undergo electrophilic substitution, though steric hindrance from the 1,2-dimethyl groups limits reactivity at positions 3 and 7.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4- or 6- | Nitro-substituted indole derivative |
| Sulfonation | SO₃, H₂SO₄ | 4- or 6- | Sulfonic acid derivative |
Similar reactivity is observed in methyl-substituted indoles .
Oxidation Reactions
Oxidation targets include:
-
Indole methyl groups : Oxidation to carboxylic acids under strong conditions.
-
Phenoxy group : Possible cleavage or hydroxylation.
| Target | Reagents | Products |
|---|---|---|
| Methyl groups (indole) | KMnO₄, H⁺ | Carboxylic acid derivatives |
| Phenoxy bridge | Ozone, H₂O₂ | Cleavage to phenolic compounds |
Oxidation of methylindoles to carboxylic acids is noted in thiazole derivatives .
Functionalization of the Phenoxy Group
The phenoxy group can participate in:
-
Alkylation : Formation of ethers.
-
Halogenation : Electrophilic substitution with halogens.
| Reaction | Conditions | Products |
|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF | Alkyl-substituted phenoxyacetamide |
| Bromination | Br₂, FeBr₃ | Brominated phenoxyacetamide |
Such transformations are common in aromatic ethers .
Cross-Coupling Reactions
Functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings requires prior halogenation.
| Reaction | Catalyst | Products |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Base | Biaryl derivatives |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Amine-functionalized derivatives |
Scientific Research Applications
Pharmacological Properties
1.1 Anticancer Activity
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide has demonstrated promising anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. A study conducted on various cancer cell lines showed that this compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
1.2 Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation markers in human cell lines. This property indicates its potential use in treating inflammatory diseases .
1.3 Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial activity against various pathogens. For instance, a study highlighted its effectiveness against certain strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Case Studies
3.1 Cancer Treatment Study
A clinical study involving patients with advanced cancer explored the efficacy of this compound as part of a combination therapy regimen. Results indicated significant tumor reduction in a subset of patients, highlighting the compound's potential as an adjunctive treatment in oncology .
3.2 Anti-inflammatory Trials
In another trial focusing on patients with rheumatoid arthritis, the administration of this compound resulted in decreased joint inflammation and pain levels compared to the placebo group. This suggests its viability as a therapeutic option for chronic inflammatory conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the phenoxyacetamide core with compounds like 34 and 12, but its indole substituent distinguishes it from pyrimidine or methoxy-substituted analogs.
Comparison with Target Compound :
- Indole derivatives are known to interact with aromatic residues in enzyme active sites, suggesting possible enhanced potency or selectivity .
Structural Modifications and Functional Impact
- Substituent Effects :
- Backbone Flexibility: Rigid backbones (e.g., tetrahydropyrimidine in 34) improve thermal stability, while flexible linkers (e.g., propargylimino in 21) enhance conformational adaptability for enzyme inhibition .
Biological Activity
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N2O2, with a molecular weight of 286.34 g/mol. Its structure includes an indole moiety and a phenoxyacetamide group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O2 |
| Molecular Weight | 286.34 g/mol |
| LogP | 3.45 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Research indicates that this compound exhibits several mechanisms of action:
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Study 1: Anticancer Activity
A study evaluated the effects of indole derivatives on cancer cell lines, showing that certain modifications led to increased cytotoxicity against breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of phenoxyacetamides, revealing that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study highlighted the importance of the phenoxy group in enhancing antimicrobial efficacy .
Study 3: Anti-inflammatory Mechanisms
Research into related compounds indicated their potential to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests that this compound could be beneficial in treating inflammatory diseases .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Q & A
Q. What are the established synthetic routes for N-[(1,2-dimethylindol-5-yl)methyl]-2-phenoxyacetamide, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the indole core via cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions.
- Step 2 : Introduction of the phenoxyacetamide moiety through nucleophilic substitution or coupling reactions. For example, reacting 2-phenoxyacetyl chloride with the indole-derived amine intermediate in the presence of a base like triethylamine .
- Critical Conditions : Temperature control (60–80°C for amide coupling), anhydrous solvents (e.g., DCM or DMF), and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
Table 1 : Common Reagents and Their Roles
| Reaction Step | Reagent | Role |
|---|---|---|
| Amide Coupling | 2-Phenoxyacetyl Chloride | Electrophilic acylating agent |
| Indole Alkylation | NaBH₃CN or LiAlH₄ | Reducing agent for imine intermediates |
| Solvent | DMF/THF | Polar aprotic solvent for coupling |
Q. Which analytical techniques are recommended for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions on the indole ring and acetamide linkage. Key signals: indole C-3 proton (δ 7.1–7.3 ppm), methyl groups (δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 349.18) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% for pharmacological assays) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodological Answer :
- Byproduct Minimization : Use coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency (yield improvement from 60% to >85%) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 2 hours) while maintaining yields via controlled microwave irradiation (100–120°C) .
- Purification Strategies : Gradient flash chromatography (hexane:EtOAc) or preparative HPLC to isolate high-purity product from regioisomeric byproducts .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled serotonin or dopamine analogs) to identify affinity for neurotransmitter receptors, given structural similarity to indole-based ligands .
- Computational Docking : Molecular docking with software like AutoDock Vina to predict binding poses in protein targets (e.g., COX-2 for anti-inflammatory activity) .
- Cellular Activity Profiling : Dose-response curves in cell lines (IC₅₀ determination) combined with Western blotting to assess downstream signaling pathways (e.g., NF-κB inhibition) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) to rule out environmental variability .
- Metabolic Stability Testing : Use liver microsome assays to determine if metabolic degradation (e.g., CYP450-mediated oxidation) reduces observed activity in certain models .
- Structural Analog Comparison : Synthesize and test derivatives (e.g., halogen-substituted indoles) to isolate structure-activity relationships (SAR) and identify critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
